2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazinecarbonyl group, and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE typically involves the condensation of 3-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with naphthalene-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-1-YL)FORMAMIDE
- N-(3-CHLORO-4-METHOXYPHENYL)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Uniqueness
1-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-naphthalen-2-yloxamide |
InChI |
InChI=1S/C20H17N3O3/c1-26-18-8-4-5-14(11-18)13-21-23-20(25)19(24)22-17-10-9-15-6-2-3-7-16(15)12-17/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
MCWZGKZKLXYNCG-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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